molecular formula C24H29ClN4O2 B2547523 (4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189922-86-8

(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2547523
CAS No.: 1189922-86-8
M. Wt: 440.97
InChI Key: RXICHGGNIGCVGP-UHFFFAOYSA-N
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Description

“(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. It contains several functional groups, including an isopropoxy group, a p-tolyl group, an imidazole ring, and a piperazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction known as a Mannich reaction. The imidazole ring could be synthesized through a Debus-Radziszewski imidazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isopropoxy and p-tolyl groups are attached to a phenyl ring, which is connected to the piperazine ring. The imidazole ring is also attached to the piperazine ring.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions with electrophiles or could be alkylated. The imidazole ring could potentially act as a nucleophile in certain reactions .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

A significant application of compounds similar to (4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is their antibacterial and antimicrobial properties. For instance, Landage, Thube, and Karale (2019) synthesized a series of novel compounds that demonstrated considerable antibacterial activities (Landage, Thube, & Karale, 2019). Similarly, Patel, Agravat, and Shaikh (2011) reported the synthesis of compounds with substantial in vitro antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Singaravelu, Bhadusha, and Dharmalingam (2022) explored the use of synthesized compounds similar to the one for inhibiting corrosion of mild steel in an acidic medium. Their study highlights the potential of such compounds in protecting industrial materials (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Cancer Research

In the area of cancer research, Palkowitz et al. (1997) discussed a compound, Raloxifene, with a similar molecular structure. It was identified as a selective estrogen receptor modulator (SERM) with potential applications in breast and uterine cancer treatment (Palkowitz et al., 1997).

Synthesis and Characterization

Mhaske, Shelke, Raundal, and Jadhav (2014) focused on the synthesis and characterization of compounds with a similar structure, highlighting their potential in developing new pharmaceuticals (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Pharmaceutical Analysis

Shamsipur and Jalali (2000) used a related compound in the development of a ketoconazole ion-selective electrode, demonstrating its utility in pharmaceutical analysis (Shamsipur & Jalali, 2000).

Properties

IUPAC Name

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2.ClH/c1-18(2)30-22-10-6-20(7-11-22)23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(3)5-9-21;/h4-13,18H,14-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXICHGGNIGCVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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